molecular formula C24H24FN5OS B2509816 1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide CAS No. 1114651-91-0

1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide

Cat. No. B2509816
CAS RN: 1114651-91-0
M. Wt: 449.55
InChI Key: FDEYBUUJWHHREX-UHFFFAOYSA-N
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Description

The compound “1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide” is a condensed derivative of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . It is part of a series of compounds that have been studied for their neurotropic activity .


Synthesis Analysis

The synthesis of this compound involves the preparation of new condensed derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines based on 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . Substitution reactions were conducted in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl core and a piperidine-4-carboxamide group attached to it . The compound also contains a 4-fluorobenzyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one .

Scientific Research Applications

M4 Receptor Modulation

The compound has been investigated as a positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor. Researchers have developed novel tricyclic scaffolds based on this compound, aiming to improve pharmacological properties. Notably, two structurally distinct cores emerged: the 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core and the 2,4-dimethylthieno[2,3-b:5,4-c’]dipyridine core. Both cores exhibit low nanomolar potency against the human M4 receptor .

Antibacterial Activity

While the compound’s primary focus is M4 receptor modulation, it’s worth noting that certain pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives have demonstrated antibacterial properties. Further exploration of this aspect could reveal potential applications in combating bacterial infections .

Future Directions

The future directions for research on this compound could include further studies on its neurotropic activity and its potential applications in medical practice . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could be beneficial.

properties

IUPAC Name

1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5OS/c1-14-11-15(2)29-24-19(14)20-21(32-24)22(28-13-27-20)30-9-7-17(8-10-30)23(31)26-12-16-3-5-18(25)6-4-16/h3-6,11,13,17H,7-10,12H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEYBUUJWHHREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide

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